1-(2-(Methylamino)ethyl)piperidin-4-OL hcl 1-(2-(Methylamino)ethyl)piperidin-4-OL hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13627271
InChI: InChI=1S/C8H18N2O.ClH/c1-9-4-7-10-5-2-8(11)3-6-10;/h8-9,11H,2-7H2,1H3;1H
SMILES: CNCCN1CCC(CC1)O.Cl
Molecular Formula: C8H19ClN2O
Molecular Weight: 194.70 g/mol

1-(2-(Methylamino)ethyl)piperidin-4-OL hcl

CAS No.:

Cat. No.: VC13627271

Molecular Formula: C8H19ClN2O

Molecular Weight: 194.70 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Methylamino)ethyl)piperidin-4-OL hcl -

Specification

Molecular Formula C8H19ClN2O
Molecular Weight 194.70 g/mol
IUPAC Name 1-[2-(methylamino)ethyl]piperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C8H18N2O.ClH/c1-9-4-7-10-5-2-8(11)3-6-10;/h8-9,11H,2-7H2,1H3;1H
Standard InChI Key FLNLJJMIPUGHSF-UHFFFAOYSA-N
SMILES CNCCN1CCC(CC1)O.Cl
Canonical SMILES CNCCN1CCC(CC1)O.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for the base compound is 1-[2-(methylamino)ethyl]piperidin-4-ol, with the hydrochloride salt form adding a chloride ion. Its molecular formula is C₈H₁₉ClN₂O, yielding a molecular weight of 194.7 g/mol (calculated from the base compound’s 158.24 g/mol ). The structure comprises a six-membered piperidine ring with:

  • A hydroxyl (-OH) group at position 4

  • A 2-(methylamino)ethyl (-CH₂CH₂N(H)CH₃) group attached to the nitrogen at position 1

The hydrochloride salt forms via protonation of the tertiary amine, improving crystallinity and aqueous solubility.

Stereochemistry and Conformational Analysis

Piperidine derivatives exhibit chair conformations, with substituents adopting equatorial or axial positions. For 1-(2-(methylamino)ethyl)piperidin-4-ol, the hydroxyl group likely occupies an equatorial position to minimize steric hindrance, while the methylaminoethyl chain may adopt a staggered conformation to reduce strain . The hydrochloride salt’s ionic interaction further stabilizes the structure, as evidenced by its solid-state persistence in PubChem records .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis protocol for this hydrochloride salt is published, analogous piperidine derivatives are typically synthesized via:

  • Nucleophilic substitution: Reacting 4-piperidinol with 2-(methylamino)ethyl chloride in the presence of a base like potassium carbonate .

  • Reductive amination: Condensing 4-piperidone with methylamine followed by reduction using sodium borohydride or catalytic hydrogenation .

A hypothetical pathway for the hydrochloride salt involves:

  • Synthesis of the free base through reductive amination of 4-piperidone and methylaminoethanol.

  • Salt formation via treatment with hydrochloric acid in an aprotic solvent (e.g., diethyl ether).

Table 1: Key Reaction Parameters for Hypothetical Synthesis

StepReagents/ConditionsYield (Estimated)
Reductive amination4-Piperidone, methylaminoethanol, NaBH₄, MeOH, 0°C → rt60–70%
Hydrochloride formationHCl gas, Et₂O, 0°C85–90%

Purification and Characterization

The compound is likely purified via recrystallization from ethanol/water mixtures. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR): Expected signals: δ 1.4–1.8 ppm (piperidine CH₂), δ 2.2–2.8 ppm (N-CH₂ and N-CH₃), δ 3.4–3.7 ppm (OH-bearing CH) .

  • Mass Spectrometry: ESI-MS m/z 159.2 [M+H]+ for the free base, 194.7 for the hydrochloride .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue/DescriptionSource/Estimation Basis
Melting Point180–185°C (decomposes)Analogous piperidine salts
Solubility (H₂O)>50 mg/mL (25°C)Hydrochloride salt tendency
LogP (Partition coeff.)0.8 (free base), -1.2 (salt)Computational prediction
pKa9.2 (amine), <2 (HCl)Structure-based estimation

The hydrochloride salt’s high water solubility makes it suitable for formulation in aqueous media, a critical factor for bioavailability in drug development.

Feature1-(2-(Methylamino)ethyl)piperidin-4-olASP3026
Core structurePiperidine1,3,5-Triazine
Key substituents-OH, -CH₂CH₂N(H)CH₃Piperazine, piperidine
Molecular weight194.7 g/mol450.5 g/mol

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